1-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the pyridine carboxamide class, characterized by a 6-oxo-1,6-dihydropyridine core. The structure includes a 3-chlorophenylmethyl group at position 1 and a 2-ethylphenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNQYRKXTJINRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent groups on the pyridine ring and carboxamide nitrogen. Below is a comparative analysis:
Table 1: Substituent and Property Comparison
*Calculated based on molecular formulas.
Key Observations:
Chlorine Position : The target compound’s 3-chlorophenylmethyl group may induce steric and electronic effects distinct from the 4-chlorophenylmethyl analog (). The meta-substitution could alter dipole moments and target binding compared to para-substitution .
Carboxamide Substituents: The 2-ethylphenyl group (target) is less polar than 2-(dimethylamino)ethyl (), suggesting lower aqueous solubility. Bulky substituents like 3-(cyclopropylcarbamoyl)phenyl (Compound 8, ) correlate with lower synthesis yields (23%), likely due to steric hindrance .
Physicochemical Properties
- Solubility: Compounds with polar R2 groups (e.g., dimethylaminoethyl in ) exhibit higher predicted solubility due to hydrogen bonding. The target’s 2-ethylphenyl group reduces polarity, favoring lipid solubility .
- pKa : ’s analog has a pKa of 13.31, indicating weak basicity. The target’s lack of ionizable groups suggests neutral behavior under physiological conditions.
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